molecular formula C20H21BF2N2O2S2 B12089329 Bodipy-TS

Bodipy-TS

Cat. No.: B12089329
M. Wt: 434.3 g/mol
InChI Key: RWWARNPLGWXOFT-UHFFFAOYSA-N
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Description

Bodipy-TS, also known as Thiol-green 2, is a highly efficient thiol-specific turn-on probe. It incorporates a thiosulfonate scaffold as its thiol recognition unit. This compound displays excellent selectivity, low detection limit, and quantitative reactivity towards thiols. Moreover, it exhibits low toxicity and notable photophysical properties, with excitation at 490 nm and emission at 515 nm .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bodipy-TS involves the incorporation of a thiosulfonate scaffold into the Bodipy core. The general synthetic route includes the reaction of a Bodipy derivative with a thiosulfonate reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, ensuring purity, and implementing quality control measures to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

Bodipy-TS primarily undergoes thiol-specific reactions due to its thiosulfonate scaffold. The key reaction is the thiol-thiosulfonate exchange, which results in the formation of a disulfide bond and the release of a sulfonate group .

Common Reagents and Conditions

Mechanism of Action

Bodipy-TS exerts its effects through a thiol-thiosulfonate exchange reaction. The thiosulfonate scaffold specifically reacts with thiol groups, resulting in a turn-on fluorescence signal. This reaction is highly selective and occurs rapidly, making this compound an efficient probe for thiol detection . The molecular target is the thiol group, and the pathway involves the formation of a disulfide bond and the release of a sulfonate group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bodipy-TS is unique due to its thiosulfonate scaffold, which provides high selectivity and sensitivity for thiol detection. Unlike other Bodipy derivatives, this compound specifically targets thiol groups, making it a valuable tool in various scientific applications .

Properties

Molecular Formula

C20H21BF2N2O2S2

Molecular Weight

434.3 g/mol

IUPAC Name

2,2-difluoro-4,6,10,12-tetramethyl-8-(4-methylsulfonylsulfanylphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

InChI

InChI=1S/C20H21BF2N2O2S2/c1-12-10-14(3)24-19(12)18(16-6-8-17(9-7-16)28-29(5,26)27)20-13(2)11-15(4)25(20)21(24,22)23/h6-11H,1-5H3

InChI Key

RWWARNPLGWXOFT-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)SS(=O)(=O)C)C)C)(F)F

Origin of Product

United States

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